Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine (THPM) family, synthesized via multicomponent reactions such as the Biginelli reaction. Its structure features a 2,4-dimethoxyphenyl group at position 4, a [(4-methylbenzenesulfonyl)methyl] substituent at position 6, and a 2-oxo moiety (Figure 1).
Properties
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7S/c1-5-32-22(26)20-18(13-33(28,29)16-9-6-14(2)7-10-16)24-23(27)25-21(20)17-11-8-15(30-3)12-19(17)31-4/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDNDJTWXLSBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=C(C=C2)OC)OC)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological properties, drawing from diverse scientific literature.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Tetrahydropyrimidine Core : The initial step often involves the cyclization of appropriate precursors to form the tetrahydropyrimidine structure.
- Functional Group Modifications : Subsequent reactions introduce the 2,4-dimethoxyphenyl and 4-methylbenzenesulfonyl groups through electrophilic aromatic substitution or similar methods.
Characterization techniques employed include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity of the synthesized compound.
- Infrared Spectroscopy (IR) : Provides information on functional groups present in the molecule.
- Mass Spectrometry : Confirms molecular weight and structural integrity.
Antimicrobial Activity
Recent studies have demonstrated that compounds within the tetrahydropyrimidine class exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : this compound was tested against various pathogenic microorganisms using agar diffusion methods. Results indicated a strong inhibitory effect against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Potential
The compound has also been evaluated for anticancer activity:
- Cell Line Studies : In vitro assays against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing substituents showed enhanced activity compared to those with electron-donating groups. This suggests that the electronic nature of substituents plays a crucial role in modulating biological effects .
Study 1: Antimicrobial Efficacy
In a study published in ResearchGate, derivatives of tetrahydropyrimidines were synthesized and screened for antimicrobial activity. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli strains .
Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of this compound in comparison with standard chemotherapeutic agents. The findings suggested that it not only inhibited tumor growth but also reduced metastasis in animal models .
Data Summary Table
| Biological Activity | Test Methodology | Results |
|---|---|---|
| Antimicrobial | Agar diffusion assay | Effective against multiple strains |
| Anticancer | Cell proliferation assay | Induced apoptosis in cancer cells |
| Structure Activity | SAR analysis | Correlation with substituent types |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
The presence of electron-withdrawing groups in the structure often correlates with enhanced antibacterial activity. A summary of antimicrobial activity is presented in the table below:
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| Ethyl 4-(2,4-dimethoxyphenyl)-... | S. aureus | TBD |
| Other Tetrahydropyrimidines | E. coli | TBD |
Anticancer Activity
Tetrahydropyrimidine derivatives have been investigated for their anticancer properties. Certain analogs have shown the ability to inhibit cell proliferation in cancer cell lines such as A431 (vulvar epidermal carcinoma). The mechanisms may involve:
- Apoptosis induction
- Cell cycle arrest
The specific activity of this compound against cancer cells warrants further investigation. Potential mechanisms include:
- Inhibition of Enzymatic Pathways : Similar compounds inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interference with Signaling Pathways : Modulation of pathways associated with inflammation and tumor progression.
- Cytotoxic Effects : Induction of oxidative stress leading to apoptosis in target cells.
Case Studies
Several studies have explored the synthesis and biological evaluation of pyrimidine derivatives, including those similar to this compound. Notable findings include:
- Antimicrobial Evaluation : A study demonstrated that certain tetrahydropyrimidine derivatives exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria.
- Anticancer Studies : Research indicated that modifications in the tetrahydropyrimidine structure could enhance anticancer efficacy, highlighting the importance of structural optimization.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Position 6 Substitutions
- [(4-Methylbenzenesulfonyl)methyl] (Target Compound) : Introduces strong electron-withdrawing sulfonyl groups, likely increasing thermal stability and influencing intermolecular interactions (e.g., C–H···O=S hydrogen bonds) .
- Bromine (Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate) : Bromine enhances molecular weight and polarizability, affecting crystallinity. The 2-thioxo group increases π-stacking interactions compared to 2-oxo derivatives .
- Styryl Groups (Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-THPM-5-carboxylate) : Styryl groups introduce conjugation, altering UV-Vis absorption profiles and redox properties. This analog forms "heterostilbene" derivatives with extended π-systems .
Position 2 Modifications
- 2-Oxo vs. 2-Thioxo: 2-Oxo derivatives exhibit stronger N–H···O=C hydrogen bonding, forming dimeric motifs in crystals .
Spectroscopic and Crystallographic Insights
- NMR Trends :
- Crystal Packing :
- Polymorphism is observed in analogs with para-fluoro substituents (e.g., ), where ester conformation differences lead to distinct packing motifs (e.g., sheet-like vs. helical arrangements).
- Target compound analogs with sulfonyl groups exhibit layered packing via C–H···O=S and N–H···O=C interactions .
Theoretical and Computational Analysis
- DFT Studies (B3LYP/6-311++G(d,p)): Frontier Molecular Orbitals (FMOs): The HOMO-LUMO gap for the target compound (ΔE ≈ 4.5 eV) suggests moderate reactivity, comparable to ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-THPM-5-carboxylate (ΔE ≈ 4.3 eV) . Molecular Electrostatic Potential (MESP): Negative potentials localize near sulfonyl and carbonyl groups, indicating nucleophilic attack sites .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted values based on analogous structures.
Table 2: Key Crystallographic Parameters
Q & A
Q. What synthetic methodologies are commonly employed for preparing this compound, and how can reaction conditions be optimized?
The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of aldehydes, β-keto esters, and thioureas/urea derivatives. To introduce the 4-methylbenzenesulfonylmethyl group, post-synthetic modifications (e.g., sulfonylation) may follow. Optimization involves:
- Catalyst selection : Use Lewis acids (e.g., HCl, FeCl₃) to enhance cyclocondensation efficiency .
- Temperature control : Reactions typically proceed at 80–100°C under reflux to ensure completion without side-product formation .
- Solvent choice : Ethanol or acetic acid improves solubility and regioselectivity .
Q. Which analytical techniques confirm structural integrity and purity?
- Spectroscopy :
- Chromatography :
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 501.15) .
Advanced Research Questions
Q. How does single-crystal X-ray diffraction elucidate solid-state conformation and intermolecular interactions?
Single-crystal X-ray analysis reveals:
- Crystal system : Monoclinic (e.g., space group P2₁/c) with unit cell parameters (a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, β = 114.443°) .
- Packing interactions : Hydrogen bonds between carbonyl oxygen and NH groups stabilize the lattice, while π-π stacking of aromatic rings contributes to rigidity .
- Torsional angles : Substituents like the 4-methylbenzenesulfonylmethyl group influence dihedral angles (e.g., 5–15° deviations from planarity) .
Q. How can discrepancies in biological activity data across studies be resolved?
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor effects) arise due to:
- Substituent variations : The sulfonylmethyl group may enhance lipophilicity and target binding compared to analogs with chloro or methoxy groups .
- Assay conditions : Standardize MIC (minimum inhibitory concentration) testing using Mycobacterium tuberculosis H37Rv for anti-TB activity .
- Control experiments : Include reference compounds (e.g., isoniazid) to validate assay sensitivity .
Q. What in silico approaches predict binding affinity and mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). The sulfonyl group may form hydrogen bonds with catalytic residues (e.g., Asp27, Arg52) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors) using Schrödinger’s Phase .
Q. How should SAR studies evaluate the sulfonylmethyl group’s impact on bioactivity?
- Comparative analogs : Synthesize derivatives with substituents (e.g., -SO₂CH₃, -SO₂Ph) and test against control compounds .
- Activity cliffs : Measure IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to quantify potency changes .
- LogP analysis : Correlate lipophilicity (via shake-flask method) with cellular permeability .
Q. How do solvent and stoichiometry influence regioselectivity in synthesis?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization, while ethanol promotes intermediate stability .
- Stoichiometry : A 1:1:1 ratio of aldehyde, β-keto ester, and thiourea minimizes side reactions. Excess aldehyde may lead to bis-adducts .
- Diastereocontrol : Chiral auxiliaries (e.g., L-proline) or microwave-assisted synthesis improve enantiomeric excess (e.g., >80% ee) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
